molecular formula C18H18N4O2 B11709244 N'~1~,N'~4~-bis[(E)-phenylmethylidene]succinohydrazide

N'~1~,N'~4~-bis[(E)-phenylmethylidene]succinohydrazide

Katalognummer: B11709244
Molekulargewicht: 322.4 g/mol
InChI-Schlüssel: KCJOJMOORLRBFV-IWGRKNQJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’~1~,N’~4~-bis[(E)-phenylmethylidene]succinohydrazide is a diacylhydrazone Schiff base compound. It is characterized by the presence of two phenylmethylidene groups attached to a succinohydrazide backbone. This compound is known for its ability to form multidentate complexes with metal ions due to the presence of nitrogen and oxygen atoms in its structure .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N’~1~,N’~4~-bis[(E)-phenylmethylidene]succinohydrazide is typically synthesized through the condensation reaction between succinic dihydrazide and benzaldehyde. The reaction is usually carried out in an ethanol solution under reflux conditions. The product is then purified by recrystallization from ethanol .

Industrial Production Methods

While specific industrial production methods for N’~1~,N’~4~-bis[(E)-phenylmethylidene]succinohydrazide are not well-documented, the general approach involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N’~1~,N’~4~-bis[(E)-phenylmethylidene]succinohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives and oxidized or reduced forms of the original compound.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of N’~1~,N’~4~-bis[(E)-phenylmethylidene]succinohydrazide involves its ability to coordinate with metal ions through its nitrogen and oxygen atoms. This coordination can lead to the formation of stable complexes that exhibit unique chemical and physical properties. The molecular targets and pathways involved include metal ion binding sites and the subsequent modulation of metal ion-dependent biological processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N’~1~,N’~4~-bis[(E)-phenylmethylidene]succinohydrazide is unique due to its specific phenylmethylidene groups, which provide distinct electronic and steric effects compared to other similar compounds. This uniqueness allows it to form complexes with different metal ions and exhibit unique luminescent properties .

Eigenschaften

Molekularformel

C18H18N4O2

Molekulargewicht

322.4 g/mol

IUPAC-Name

N,N'-bis[(E)-benzylideneamino]butanediamide

InChI

InChI=1S/C18H18N4O2/c23-17(21-19-13-15-7-3-1-4-8-15)11-12-18(24)22-20-14-16-9-5-2-6-10-16/h1-10,13-14H,11-12H2,(H,21,23)(H,22,24)/b19-13+,20-14+

InChI-Schlüssel

KCJOJMOORLRBFV-IWGRKNQJSA-N

Isomerische SMILES

C1=CC=C(C=C1)/C=N/NC(=O)CCC(=O)N/N=C/C2=CC=CC=C2

Kanonische SMILES

C1=CC=C(C=C1)C=NNC(=O)CCC(=O)NN=CC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.